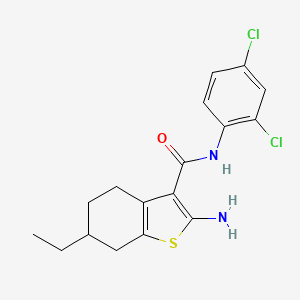

2-amino-N-(2,4-dichlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-Amino-N-(2,4-dichlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzothiophene derivative featuring a 2,4-dichlorophenyl substituent at the carboxamide position and an ethyl group at the 6-position of the tetrahydrobenzothiophene core. Its synthesis likely involves multi-step reactions, such as Petasis multicomponent reactions or HATU-mediated amide coupling, analogous to methods described for structurally related compounds .

Properties

IUPAC Name |

2-amino-N-(2,4-dichlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2OS/c1-2-9-3-5-11-14(7-9)23-16(20)15(11)17(22)21-13-6-4-10(18)8-12(13)19/h4,6,8-9H,2-3,5,7,20H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNSXMIBXXCPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=C(C=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(2,4-dichlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the reaction of a substituted benzothiophene derivative with various reagents to introduce functional groups conducive to biological activity. The structural characteristics of the compound are pivotal for its interaction with biological targets. The presence of the 2,4-dichlorophenyl group is particularly significant as it enhances lipophilicity and may influence binding affinity to target enzymes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound through various in vitro and in vivo assays. The compound was evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

- IC50 Values : The compound exhibited IC50 values ranging from 23.2 to 49.9 μM against different cancer cell lines, indicating moderate to high potency in inhibiting cell proliferation .

The mechanisms underlying the antitumor effects include:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analyses indicated increased early and late apoptotic populations after treatment with the compound .

- Cell Cycle Arrest : It was observed that treatment with the compound resulted in G2/M phase arrest, suggesting interference with the normal cell cycle progression .

- Inhibition of Key Enzymes : The compound acts as an inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical enzymes in nucleotide synthesis pathways essential for DNA replication and repair .

Case Studies and Experimental Data

- In Vitro Studies :

- In studies involving MCF-7 breast cancer cells, treatment with the compound led to a significant reduction in cell viability (approximately 26.86% ) compared to untreated controls. The percentage of cells undergoing early apoptosis was notably higher (8.73% vs. untreated) after 48 hours of exposure .

- In Vivo Studies :

- Animal models demonstrated that administration of the compound resulted in a 54% reduction in tumor mass compared to controls after a series of doses over a specified period . This suggests that the compound not only inhibits tumor growth but may also enhance overall survival rates in treated subjects.

Comparative Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, research has shown that certain benzothiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The structural features of 2-amino-N-(2,4-dichlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may enhance its interaction with specific molecular targets involved in cancer cell proliferation and survival pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In silico studies suggest that it may act as an inhibitor of enzymes like lipoxygenase, which are involved in inflammatory pathways. This property could be beneficial for developing treatments for inflammatory diseases or conditions characterized by excessive inflammation.

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in the management of conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM). By inhibiting these enzymes, the compound could help regulate glucose levels and improve cognitive function.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated the synthesis of various benzothiophene derivatives and their evaluation against multiple human cancer cell lines. The results showed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Assessment

In another study focusing on anti-inflammatory activity, researchers synthesized a series of benzothiophene derivatives and tested their effects on lipopolysaccharide-induced inflammation in vitro. The results indicated that some derivatives significantly reduced pro-inflammatory cytokine production, suggesting a potential therapeutic application in treating chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The compound’s distinct 2,4-dichlorophenyl and 6-ethyl substituents differentiate it from analogs. Below is a comparative analysis of key derivatives:

Key Findings

Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group in the target compound likely enhances electron-withdrawing effects and hydrophobic interactions compared to mono-halogenated (e.g., 2-fluoro , 4-bromo ) or non-halogenated (e.g., benzyl ) analogs. This may improve target binding in enzymes or receptors, as seen in antimicrobial studies of similar thiophene derivatives .

Synthetic Routes :

- The Petasis reaction (e.g., HFIP solvent, 3 Å molecular sieves) was used for analogs with hydroxylphenyl groups (22% yield) .

- HATU/DIPEA-mediated coupling in DMF is common for introducing diverse amide substituents .

Crystallographic and Computational Insights :

- The 2-fluorophenyl analog exhibited a dipole moment of 1.6989 Debye and C1 symmetry via DFT, suggesting similar electronic properties for the target compound .

- Chlorinated derivatives may form stronger hydrogen bonds (e.g., N–H···O/S interactions) due to increased polarity, influencing crystal packing .

Pharmacological Potential: Thiophene-carboxamides with halogenated aryl groups show broad-spectrum bioactivity, including anti-inflammatory and anticancer effects . The discontinued 4-chlorophenyl-6-ethyl analog (CAS 669738-72-1) highlights possible challenges in synthesis or toxicity .

Data Tables

Molecular Weight and Substituent Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | R1 | R2 |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₈Cl₂N₂OS | 377.31 | 2,4-Dichlorophenyl | Ethyl |

| 2-Fluorophenyl Analog | C₁₅H₁₆FN₂OS | 318.39 | 2-Fluorophenyl | Hydrogen |

| 4-Bromophenyl-6-Methyl Analog | C₁₆H₁₈BrN₂OS | 381.29 | 4-Bromophenyl | Methyl |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for synthesizing 2-amino-N-(2,4-dichlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of tetrahydrobenzothiophene precursors followed by amidation. Key steps include:

- Cyclocondensation : Use of ethyl 2-aminothiophene-3-carboxylate derivatives under anhydrous CH₂Cl₂ with acid anhydrides (e.g., succinic or maleic anhydride) at 0–25°C .

- Amidation : Reaction with 2,4-dichloroaniline in the presence of coupling agents (e.g., HATU or DCC) under inert atmosphere .

- Purification : Reverse-phase HPLC or recrystallization (e.g., methanol/water) to achieve >95% purity .

- Critical Parameters : Moisture-sensitive steps require anhydrous solvents, and temperature control minimizes side reactions.

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positions (e.g., δ 6.8–7.2 ppm for dichlorophenyl protons) .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₈Cl₂N₂OS: 377.05) .

- HPLC : Retention time and peak symmetry assess purity; C18 columns with acetonitrile/water gradients are standard .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity using statistical design of experiments (DoE)?

- Methodological Answer :

- Factor Screening : Prioritize variables (e.g., solvent polarity, catalyst loading, temperature) via fractional factorial designs .

- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., solvent ratio vs. yield) .

- Example Table :

| Factor | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temp. | 0–40°C | 25°C | +22% |

| Solvent (CH₂Cl₂:MeOH) | 1:1–4:1 | 3:1 | +15% |

- Validation : Confirm optimized conditions with triplicate runs (RSD <5%) .

Q. What computational strategies are effective for predicting biological targets or reactivity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity to kinases or GPCRs .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) predicts electrophilic sites (e.g., carboxamide group) for reaction pathway analysis .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How should contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Source Identification : Compare assay conditions (e.g., cell lines, incubation time). For example:

- Table : IC₅₀ Discrepancies in Anti-Cancer Assays

| Study | Cell Line | IC₅₀ (µM) | Assay Duration |

|---|---|---|---|

| A | MCF-7 | 12.3 | 48h |

| B | HeLa | 28.7 | 24h |

- Follow-Up : Standardize protocols (e.g., MTT assay at 48h) and validate purity via LC-MS .

- SAR Analysis : Modify substituents (e.g., ethyl vs. tert-butyl at position 6) to isolate activity drivers .

Q. What strategies are recommended for elucidating the mechanism of action in biological systems?

- Methodological Answer :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .

- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) screen for primary targets .

- Metabolomics : LC-MS/MS tracks metabolic perturbations (e.g., ATP depletion in cancer cells) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.